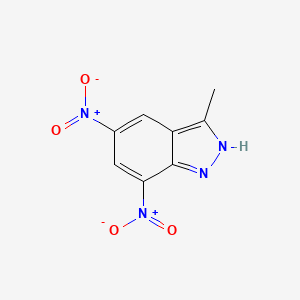

3-Methyl-5,7-dinitro-1H-indazole

Übersicht

Beschreibung

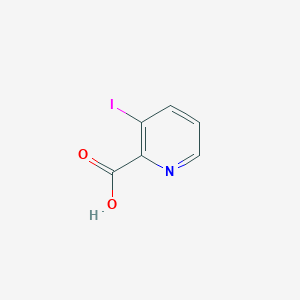

“3-Methyl-5,7-dinitro-1H-indazole” is a chemical compound with the molecular formula C8H6N4O4 . It is categorized as a precursor in the synthesis of various synthetic cannabinoids .

Synthesis Analysis

The synthesis of indazoles, including “3-Methyl-5,7-dinitro-1H-indazole”, has been a subject of research in recent years . Various methods have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “3-Methyl-5,7-dinitro-1H-indazole” can be analyzed using high-resolution mass spectroscopy and 1H-, 13C-, and 19F-NMR spectroscopy . The structure, properties, spectra, and suppliers for this compound can be found in various chemical databases .Chemical Reactions Analysis

The chemical reactions involving “3-Methyl-5,7-dinitro-1H-indazole” are part of the broader field of indazole synthesis. Recent advances in this field include 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes, providing 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-5,7-dinitro-1H-indazole” include its molecular weight, melting point, boiling point, and density . More detailed properties can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

3-Methyl-5,7-dinitro-1H-indazole and its derivatives are synthesized through various methods, including nitration under thermal conditions and microwave irradiation, as demonstrated in the synthesis of related compounds like 6(5)-Methyl-5,7(4,6)-dinitro-1H-benzo[1.2.3]triazole (Vekki, 2007). Microwave irradiation offers advantages in the synthesis process, indicating potential efficiency in the synthesis of 3-Methyl-5,7-dinitro-1H-indazole.

Characterization of Molecular Structure

The molecular and crystal structures of nitroindazoles, including those closely related to 3-Methyl-5,7-dinitro-1H-indazole, have been extensively studied. For instance, compounds like 3-bromo-1-methyl-7-nitro-1H-indazole have been characterized by X-ray diffraction, NMR spectroscopy, and DFT calculations, offering insights into the molecular parameters and intermolecular interactions (Cabildo et al., 2011). Similarly, the study of fluorinated indazoles provides information about the supramolecular structure and the effect of substituents like fluorine atoms on the overall molecular structure (Teichert et al., 2007).

Potential Applications in Energetic Materials

High-Energy Compounds

Derivatives of nitroindazoles have shown potential in the design of high-energy materials. For example, certain derivatives, due to their high density and good thermal stability, are of interest in the development of composite high-energy materials (Semenov et al., 2017). This suggests that 3-Methyl-5,7-dinitro-1H-indazole could be investigated for similar applications, given its structural similarity to the compounds studied.

Novel Energetic Materials Synthesis

The synthesis of 1-methyl-3,5-dinitro-1H-1,2,4-triazole, a related compound, illustrates a scalable and safe process that might be applicable to the synthesis of 3-Methyl-5,7-dinitro-1H-indazole for energetic material applications. This process, characterized by controlled reaction conditions and high product purity, indicates the potential for 3-Methyl-5,7-dinitro-1H-indazole in energetic material applications (Luo et al., 2017).

Chemical Reactions and Transformations

Reactivity with Anions

The reactivity of nitro compounds, including those structurally similar to 3-Methyl-5,7-dinitro-1H-indazole, with various anions has been studied. Such reactions can lead to a diverse range of products, offering insights into potential synthetic routes and transformations that 3-Methyl-5,7-dinitro-1H-indazole might undergo (Pevzner et al., 1980).

Nucleophilic Substitution Reactions

The behavior of 3-Methyl-5,7-dinitro-1H-indazole in nucleophilic substitution reactions could be akin to that of similar compounds, where selective replacement of nitro groups is observed. The study of such reactions provides a foundation for understanding the chemical behavior of 3-Methyl-5,7-dinitro-1H-indazole and its potential applications in synthetic chemistry (Starosotnikov et al., 2003).

Zukünftige Richtungen

The future directions in the research of “3-Methyl-5,7-dinitro-1H-indazole” and similar compounds involve the development of new synthetic approaches, the exploration of their medicinal properties, and the study of their mechanism of action . The continuous advancement in this field promises the discovery of new compounds with potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-methyl-5,7-dinitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O4/c1-4-6-2-5(11(13)14)3-7(12(15)16)8(6)10-9-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAOOFJLFDRTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NN1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463389 | |

| Record name | 3-METHYL-5,7-DINITRO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5,7-dinitro-1H-indazole | |

CAS RN |

647853-23-4 | |

| Record name | 3-METHYL-5,7-DINITRO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.